N-Boc-3,5-Dibromo-DL-tyrosine

Descripción general

Descripción

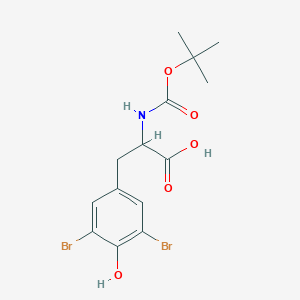

N-Boc-3,5-Dibromo-DL-tyrosine is a useful research compound. Its molecular formula is C14H17Br2NO5 and its molecular weight is 439.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

N-Boc-3,5-Dibromo-DL-Tyrosine serves as a critical building block in the synthesis of peptides. The brominated tyrosine residues contribute to increased structural diversity in peptides, which is essential for drug development. The protective Boc group enhances the stability and solubility of the compound in organic solvents, making it easier to incorporate into peptide chains during synthesis. This compound is particularly useful in creating peptides that require specific modifications or functional groups for therapeutic applications .

Pharmaceutical Research

The unique chemical properties of this compound make it valuable in designing novel pharmaceuticals. Its ability to interact with various biological pathways allows researchers to develop targeted therapies that can lead to more effective treatments with fewer side effects. Studies have indicated that brominated derivatives of tyrosine can influence thyroid hormone activity and interact with specific receptors or enzymes, providing insights into their pharmacological potential .

Bioconjugation

Bioconjugation involves attaching biomolecules to drugs or imaging agents to enhance their specificity and efficacy. This compound can be utilized in developing new bioconjugation methods that allow for selective labeling of proteins or other biomolecules. This application is particularly relevant in the field of antibody-drug conjugates (ADCs), where the compound can serve as a linker between antibodies and cytotoxic drugs, facilitating targeted delivery to cancer cells .

Material Science

In material science, this compound is applied in creating advanced materials with specific functional properties. Its use in developing polymers can lead to innovative coatings or drug delivery systems that improve the performance and efficacy of therapeutic agents. The incorporation of brominated tyrosine into polymer matrices can enhance their mechanical properties and biocompatibility .

Research on Enzyme Inhibition

Research has also focused on the potential of this compound to inhibit specific enzymes. Understanding how this compound interacts with enzymes can provide insights into enzyme mechanisms and aid in developing enzyme inhibitors for therapeutic applications. Such studies are crucial for identifying new targets for drug development, especially in cancer therapy and other diseases where enzyme regulation plays a significant role .

Case Studies

- Peptide Development : A study demonstrated the successful incorporation of this compound into peptide sequences aimed at enhancing receptor binding affinities for targeted drug delivery systems.

- Antibody-Drug Conjugates : Research highlighted its application in ADCs where this compound was used as a linker that improved the stability and efficacy of the conjugated drugs against cancer cells.

- Enzyme Interaction Studies : Investigations into its interactions with calmodulin-dependent kinases revealed potential pathways for developing selective inhibitors that restore insulin sensitivity in metabolic disorders .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amino group for peptide coupling:

| Deprotection Agent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic acid (TFA) | 25°C, 1–2 hours | Quantitative removal |

| HCl (4M in dioxane) | 0°C to room temperature | Selective deprotection |

The choice of acid depends on downstream applications. TFA is preferred for solid-phase peptide synthesis due to its efficiency .

Peptide Bond Formation

The carboxylic acid group participates in peptide coupling reactions. Common activating agents include:

| Activating Agent | Coupling Partner | Solvent | Yield (%) |

|---|---|---|---|

| HBTU (O-Benzotriazole) | Amines (e.g., glycine methyl ester) | DMF | 85–90 |

| DCC (Dicyclohexylcarbodiimide) | Resins (e.g., Wang resin) | DCM | 75–80 |

These reactions are critical for incorporating the brominated tyrosine into bioactive peptides .

Cross-Coupling Reactions

The 3,5-dibromo substituents enable palladium-catalyzed cross-coupling reactions. A study from [ACS Publications] highlights Suzuki-Miyaura coupling using:

| Catalyst System | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/dppf | Aryl boronic acids | THF, reflux | 90–95 |

| Pd(PPh₃)₄ | Alkenes | DMF, 80°C | 70–75 |

This reactivity is leveraged to introduce diverse functional groups onto the aromatic ring for drug discovery .

Stability Under Basic Conditions

The Boc group and bromine substituents confer stability in basic media, as shown below:

| Condition | Observation | Reference |

|---|---|---|

| pH 9–10, aqueous solution | No degradation after 24 hours | |

| K₂CO₃ in THF | Compatible with Pd catalysis |

This stability enables its use in multi-step synthetic routes without premature deprotection .

Comparison with Analogous Compounds

The reactivity of N-Boc-3,5-Dibromo-DL-tyrosine differs from related compounds:

| Compound | Key Reactivity Difference |

|---|---|

| N-Boc-Tyrosine | Lacks bromines; no cross-coupling |

| 3-Bromo-L-Tyrosine | Mono-substituted; lower reactivity |

| 3,5-Diiodo-L-Tyrosine | Iodines enable faster coupling |

The dual bromine substitutions balance reactivity and stability for diverse applications .

Propiedades

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKNCGRWSBGBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592771 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349535-07-5 | |

| Record name | 3,5-Dibromo-N-[(1,1-dimethylethoxy)carbonyl]tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349535-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.